molecular formula C19H15ClFN3O2 B5755097 N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide

Cat. No.: B5755097
M. Wt: 371.8 g/mol
InChI Key: UHFHJJWVAXMQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a fluoro-substituted benzamide moiety. Oxadiazole derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c1-2-11-24(19(25)15-5-3-4-6-16(15)21)12-17-22-18(23-26-17)13-7-9-14(20)10-8-13/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFHJJWVAXMQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the benzamide moiety: The benzamide moiety can be synthesized by reacting a suitable amine with a fluoro-substituted benzoyl chloride.

    Final coupling reaction: The final step involves coupling the 1,2,4-oxadiazole intermediate with the fluoro-substituted benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluoro-substituted benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluoro-N-prop-2-enylbenzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and biological activities compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.